Thermal Decomposition Profile: 135°C vs. >300°C for C2 Diamine Analog
Methanediamine dihydrochloride exhibits a distinct two-stage thermal decomposition profile, with initial decomposition onset at approximately 135°C (275°F) followed by total decomposition at approximately 240°C (464°F) [1]. In contrast, ethylenediamine dihydrochloride (C2 analog) displays a melting point >300°C and boiling point of 472.9°C at 760 mmHg with no reported two-stage decomposition pattern . This difference in thermal behavior reflects fundamental structural distinctions between the C1 and C2 geminal diamine dihydrochlorides.
| Evidence Dimension | Thermal decomposition temperature |
|---|---|
| Target Compound Data | Onset at ~135°C (275°F), total at ~240°C (464°F), two-stage decomposition |
| Comparator Or Baseline | Ethylenediamine dihydrochloride (CAS 333-18-6): mp >300°C, bp 472.9°C at 760 mmHg |
| Quantified Difference | Initial decomposition ~165°C lower for methanediamine dihydrochloride; distinct two-stage vs. single-stage melting profile |
| Conditions | NTP (1992) data for target compound; ChemWhat and Sigma-Aldrich data for comparator |
Why This Matters
The lower initial decomposition temperature of methanediamine dihydrochloride has implications for reaction design, particularly in processes requiring controlled thermal release of ammonia or formaldehyde, where ethylenediamine dihydrochloride would require substantially higher activation temperatures.
- [1] PubChem. (2026). Methanediamine dihydrochloride (CID 171572). National Toxicology Program, 1992. View Source
